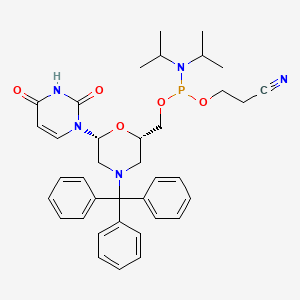
N-Trityl-morpholino-U-5'-O-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trityl-morpholino-U-5’-O-phosphoramidite is a synthetic molecule designed to mimic natural nucleic acid structures. It features methylenemorpholine rings linked through phosphorodiamidate groups instead of phosphates . This compound is primarily used in the synthesis of phosphorothioate oligonucleotides, which are crucial in various biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-morpholino-U-5’-O-phosphoramidite involves the use of trityl and Fmoc chemistry. The process begins with the preparation of Fmoc-protected active morpholino monomers using chlorophosphoramidate chemistry. This is followed by coupling these monomers on a solid support in the presence of suitable coupling agents like ETT and iodine . Another method involves the H-phosphonate approach, which uses phosphonium-type condensing reagents to significantly reduce coupling times .
Industrial Production Methods
Industrial production of N-Trityl-morpholino-U-5’-O-phosphoramidite typically involves automated synthesizers. These machines facilitate the large-scale synthesis of the compound by repeating the condensation of the 5’-N,N-dimethylaminochlorophosphoramidate group of monomers with the amino group at the 3’-end of oligomers .
Chemical Reactions Analysis
Types of Reactions
N-Trityl-morpholino-U-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using iodine.
Substitution: It can undergo substitution reactions where the trityl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation and various coupling agents like ETT for substitution reactions .
Major Products Formed
The major products formed from these reactions are phosphorothioate oligonucleotides, which are used in antisense therapies .
Scientific Research Applications
N-Trityl-morpholino-U-5’-O-phosphoramidite has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides.
Biology: The compound is employed in gene silencing studies.
Industry: The compound is used in the large-scale production of antisense oligonucleotides.
Mechanism of Action
N-Trityl-morpholino-U-5’-O-phosphoramidite exerts its effects by binding to complementary mRNA sequences through Watson-Crick base pairing. This binding inhibits the translation of target mRNA, effectively silencing specific genes . The molecular targets include various mRNA sequences, and the pathways involved are primarily related to gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite: Another morpholino nucleoside used in oligonucleotide synthesis.
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite: Used for similar applications in oligonucleotide synthesis.
Uniqueness
N-Trityl-morpholino-U-5’-O-phosphoramidite is unique due to its specific structure, which allows for high binding affinity to target mRNA and low toxicity. This makes it particularly effective in antisense therapies .
Properties
Molecular Formula |
C37H44N5O5P |
|---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
3-[[(2S,6R)-6-(2,4-dioxopyrimidin-1-yl)-4-tritylmorpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C37H44N5O5P/c1-28(2)42(29(3)4)48(45-24-14-22-38)46-27-33-25-40(26-35(47-33)41-23-21-34(43)39-36(41)44)37(30-15-8-5-9-16-30,31-17-10-6-11-18-31)32-19-12-7-13-20-32/h5-13,15-21,23,28-29,33,35H,14,24-27H2,1-4H3,(H,39,43,44)/t33-,35+,48?/m0/s1 |
InChI Key |
HFLNTKUEIHDAOU-WBTZQQFLSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


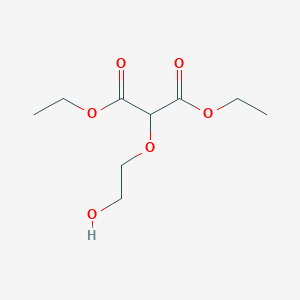
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)
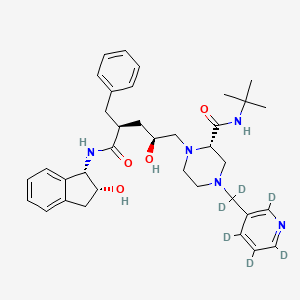
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)
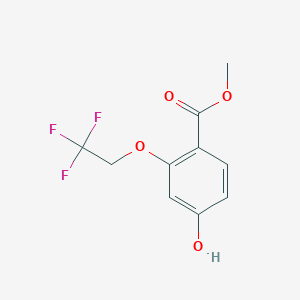
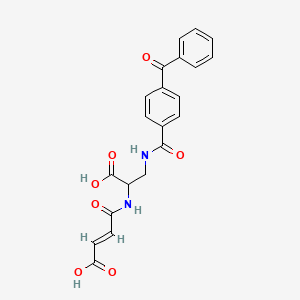
![1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13723686.png)

![1-(2-Methyl-propane-1-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723701.png)
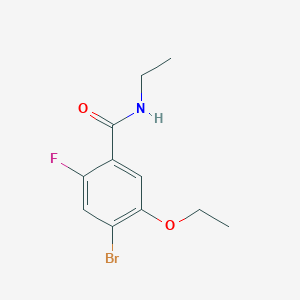


![4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid](/img/structure/B13723719.png)

